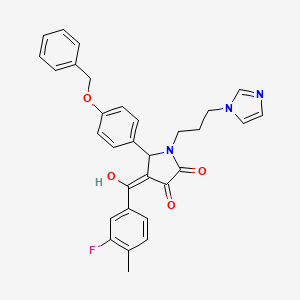
1-Cyclohexyladamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Cyclohexyladamantane est un composé organique de formule moléculaire C16H26. Il s’agit d’un dérivé de l’adamantane, un hydrocarbure polycyclique connu pour sa structure en cage unique. Le composé est caractérisé par la présence d’un groupe cyclohexyle attaché au squelette adamantane. Cette modification structurelle confère au this compound des propriétés chimiques et physiques distinctes, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche et de l’industrie .
Méthodes De Préparation
La synthèse du 1-Cyclohexyladamantane implique généralement l’alkylation de l’adamantane avec des halogénures de cyclohexyle dans des conditions de réaction spécifiques. Une méthode courante est l’alkylation de Friedel-Crafts, où l’adamantane réagit avec le chlorure de cyclohexyle en présence d’un catalyseur acide de Lewis tel que le chlorure d’aluminium. La réaction est effectuée dans des conditions anhydres afin d’éviter l’hydrolyse du catalyseur .
Les méthodes de production industrielle du this compound peuvent impliquer des procédés catalytiques plus efficaces pour obtenir des rendements et une pureté plus élevés. Ces méthodes utilisent souvent des techniques de pointe telles que les réacteurs à flux continu et des paramètres de réaction optimisés pour intensifier la production .
Analyse Des Réactions Chimiques
Le 1-Cyclohexyladamantane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cyclohexyladamantanone.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’hydrogène gazeux en présence d’un catalyseur de palladium, convertissant le composé en dérivés de cyclohexyladamantane avec des groupes fonctionnels réduits.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que le dichlorométhane, des températures élevées et des catalyseurs spécifiques pour faciliter les transformations souhaitées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le this compound a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Le composé sert de brique de construction pour la synthèse de molécules organiques complexes et de polymères. Sa structure unique permet d’explorer de nouvelles réactions chimiques et de nouveaux mécanismes.
Biologie : En recherche biologique, le this compound est utilisé comme sonde moléculaire pour étudier les interactions entre les biomolécules et les composés synthétiques.
Médecine : Les dérivés du this compound ont montré un potentiel en tant qu’agents antiviraux et anticancéreux.
Applications De Recherche Scientifique
1-Cyclohexyladamantane has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a building block for the synthesis of complex organic molecules and polymers. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.
Biology: In biological research, this compound is used as a molecular probe to study the interactions between biomolecules and synthetic compounds.
Medicine: Derivatives of this compound have shown potential as antiviral and anticancer agents.
Mécanisme D'action
Le mécanisme par lequel le 1-Cyclohexyladamantane exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. La nature lipophile du composé lui permet de s’intégrer dans les bicouches lipidiques, affectant la fluidité et la perméabilité de la membrane. De plus, le this compound peut interagir avec les protéines et les enzymes, modulant leur activité et leur fonction. Ces interactions peuvent conduire à divers effets biologiques, tels que l’activité antivirale en inhibant la réplication virale ou les effets anticancéreux en induisant l’apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Le 1-Cyclohexyladamantane peut être comparé à d’autres dérivés de l’adamantane, tels que :
Adamantane : Le composé parent, connu pour sa structure rigide et sans contraintes, est utilisé dans la synthèse de divers produits pharmaceutiques et matériaux.
1-Phényladamantane : Ce dérivé présente un groupe phényle attaché au squelette adamantane, conférant des propriétés chimiques et des applications différentes.
1,3-Dicyclohexyladamantane : Avec deux groupes cyclohexyle, ce composé présente des effets stériques et électroniques uniques, ce qui le rend utile dans des réactions chimiques spécialisées.
Le caractère unique du this compound réside dans sa modification structurelle spécifique, qui améliore sa lipophilie et son interaction avec les membranes biologiques, le distinguant des autres dérivés de l’adamantane.
Propriétés
Numéro CAS |
7575-84-0 |
|---|---|
Formule moléculaire |
C16H26 |
Poids moléculaire |
218.38 g/mol |
Nom IUPAC |
1-cyclohexyladamantane |
InChI |
InChI=1S/C16H26/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-15H,1-11H2 |
Clé InChI |
CQGHTYOKYHAPCM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025849.png)
![Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12025853.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12025859.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12025863.png)
![Methyl ({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B12025873.png)
![(5E)-5-[4-(diethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025877.png)
![4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12025881.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025884.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12025889.png)

![2-((5E)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12025896.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12025904.png)
![11-{(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12025921.png)

